

Application Notes and Protocols: FI-700

Antibody Conjugation

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Compound of Interest

Compound Name: FI-700

Cat. No.: B1684602

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Introduction

This document provides a detailed protocol for the conjugation of the near-infrared fluorescent dye, **FI-700** (presumed to be iFluor 700 or a spectrally similar dye), to antibodies. Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and western blotting. The **FI-700** dye, with its excitation and emission maxima in the near-infrared spectrum, offers significant advantages by minimizing autofluorescence from biological samples, thereby enhancing signal-to-noise ratios.

This protocol is specifically designed for the conjugation of **FI-700** succinimidyl ester (SE) to the primary amines of an antibody. The succinimidyl ester moiety reacts with primary amino groups ($-NH_2$) on the antibody, primarily on lysine residues, to form a stable amide bond. By following this protocol, researchers can reliably produce high-quality fluorescently labeled antibodies for their specific applications.

Materials and Reagents

Reagent	Supplier	Comments
Antibody to be labeled	User-provided	Should be purified and at a concentration of at least 2 mg/mL. Avoid buffers containing primary amines (e.g., Tris, glycine).
FI-700 Succinimidyl Ester	e.g., AAT Bioquest	Store desiccated and protected from light.
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	For dissolving the FI-700 SE.
1 M Sodium Bicarbonate Buffer, pH 8.3-8.5	User-prepared	Reaction buffer.
Phosphate-Buffered Saline (PBS), pH 7.4	User-prepared	For antibody dialysis and storage.
Size-Exclusion Chromatography Column	e.g., Sephadex G-25	For purification of the conjugated antibody.
1.5 M Hydroxylamine, pH 8.5 (Optional)	User-prepared	For quenching the reaction.

Experimental Protocol

This protocol outlines the steps for conjugating **FI-700** SE to an antibody. A crucial aspect of successful conjugation is achieving an optimal Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule. For most applications, a DOL of 2-10 is desirable.^[1] Over-labeling can lead to fluorescence quenching and potential loss of antibody function, while under-labeling results in a weak signal.^[2]

Antibody Preparation

- Dialyze the antibody against 1X PBS, pH 7.4 to remove any interfering substances such as Tris or glycine.
- Adjust the antibody concentration to 2-10 mg/mL in PBS.

- Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5. The amine groups on the antibody need to be in a non-protonated state for efficient reaction with the succinimidyl ester.[3]

FI-700 SE Stock Solution Preparation

- Allow the vial of **FI-700 SE** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of **FI-700 SE** in anhydrous DMSO immediately before use.[4] Vortex briefly to ensure the dye is fully dissolved.

Conjugation Reaction

- Calculate the required volume of the **FI-700 SE** stock solution. A molar excess of dye to antibody in the range of 5-20 is typically recommended to achieve an optimal DOL.[4] This may require optimization for each specific antibody.
- While gently vortexing the antibody solution, slowly add the calculated volume of the **FI-700 SE** stock solution.
- Incubate the reaction for 1 hour at room temperature, protected from light.[5]

Purification of the Conjugated Antibody

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with 1X PBS, pH 7.4.
- Apply the reaction mixture to the top of the column.
- Elute the conjugated antibody with 1X PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
- Collect the fractions containing the conjugated antibody.

Determination of Degree of Labeling (DOL)

The DOL is a critical parameter to ensure the quality and reproducibility of your fluorescently labeled antibody.^{[1][6]}

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of **FI-700** (approximately 690-700 nm, A_{max}).
- Calculate the concentration of the antibody and the dye using the following equations:
 - $\text{Corrected A}_{280} = A_{280} - (A_{\text{max}} \times \text{CF})$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
 - $\text{Antibody Concentration (M)} = \text{Corrected A}_{280} / (\epsilon_{\text{antibody}} \times \text{path length})$
 - $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).
 - $\text{Dye Concentration (M)} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$
 - ϵ_{dye} is the molar extinction coefficient of the **FI-700** dye at its A_{max}.
- Calculate the DOL: $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

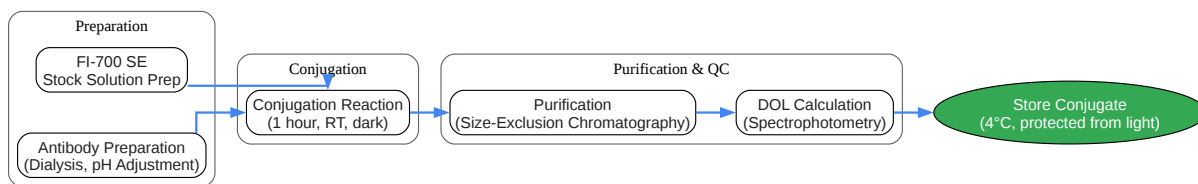
Quantitative Data Summary

Parameter	Recommended Range	Notes
Antibody Concentration for Labeling	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer pH	8.3 - 8.5	Essential for deprotonation of primary amines.[3]
Molar Ratio of Dye:Antibody	5:1 to 20:1	This needs to be optimized for each antibody.[4]
Incubation Time	1 hour	At room temperature, protected from light.[5]
Optimal Degree of Labeling (DOL)	2 - 10	A balance between signal intensity and potential quenching/loss of function.[1]

Troubleshooting

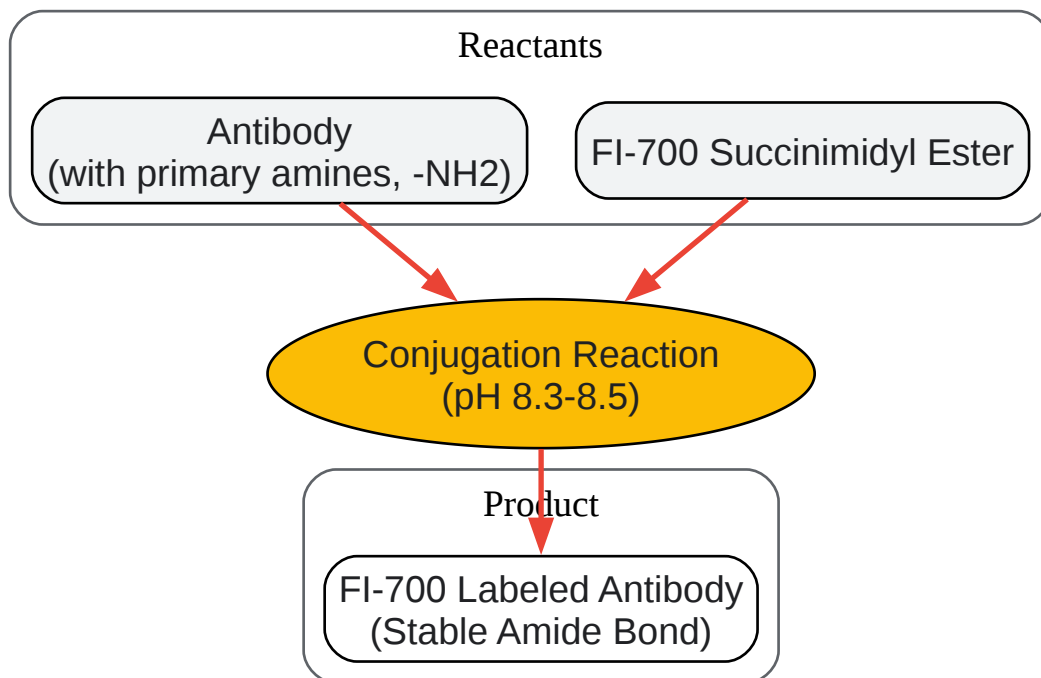
Problem	Possible Cause	Solution
Low or No Signal	Inefficient conjugation.	Ensure the antibody buffer is free of primary amines. Check the pH of the reaction buffer. Use fresh, high-quality dye.
Over-labeling causing quenching.	Determine the DOL. Reduce the molar excess of the dye in the conjugation reaction. [7]	
High Background	Unconjugated dye not fully removed.	Repeat the purification step or use a longer size-exclusion column.
Non-specific binding of the antibody.	Use appropriate blocking buffers in your application. Titrate the antibody to find the optimal concentration.	
Antibody Precipitation	High concentration of hydrophobic dye.	Reduce the molar excess of the dye. Perform the conjugation at a lower antibody concentration.
Antibody instability.	Ensure the antibody is stored correctly and has not been subjected to multiple freeze-thaw cycles.	
Loss of Antibody Activity	Labeling of critical residues in the antigen-binding site.	Reduce the DOL. Consider alternative conjugation chemistries that target other sites on the antibody. [7]

Visualizations



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Caption: Experimental workflow for **FI-700** antibody conjugation.



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Caption: Chemical principle of **FI-700** antibody conjugation.

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